molecular formula C24H27N3O2 B11414397 N-(3,4-Dimethylphenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide

N-(3,4-Dimethylphenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide

Cat. No.: B11414397
M. Wt: 389.5 g/mol
InChI Key: IDHUVUJDVLJTPG-UHFFFAOYSA-N
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Description

N-(3,4-Dimethylphenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide is a complex organic compound known for its unique structural features and potential applications in various fields. This compound belongs to the spirotetramat family, which is known for its insecticidal properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Dimethylphenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide involves multiple steps, including acylation, cyclization, and nucleophilic substitution reactions. The starting materials typically include 1-amino-4-methoxycyclohexane-1-carbonitrile and 2,5-dimethylphenylacetyl chloride. The reaction conditions are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction pathways as in laboratory synthesis. The process is optimized for cost-effectiveness and scalability, ensuring high yields and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Dimethylphenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., methyl iodide). The reaction conditions are carefully controlled to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may yield alcohols or amines .

Scientific Research Applications

N-(3,4-Dimethylphenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic compounds.

    Biology: It is studied for its potential biological activities, including insecticidal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-Dimethylphenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide involves its interaction with specific molecular targets and pathways. It acts as an ACC inhibitor, interrupting lipid biosynthesis in insects. This leads to the disruption of essential biological processes, ultimately resulting in the death of the target organisms .

Comparison with Similar Compounds

Properties

Molecular Formula

C24H27N3O2

Molecular Weight

389.5 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-2-(3-oxo-2-phenyl-1,4-diazaspiro[4.5]dec-1-en-4-yl)acetamide

InChI

InChI=1S/C24H27N3O2/c1-17-11-12-20(15-18(17)2)25-21(28)16-27-23(29)22(19-9-5-3-6-10-19)26-24(27)13-7-4-8-14-24/h3,5-6,9-12,15H,4,7-8,13-14,16H2,1-2H3,(H,25,28)

InChI Key

IDHUVUJDVLJTPG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C(=NC23CCCCC3)C4=CC=CC=C4)C

Origin of Product

United States

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